6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde
Overview
Description
“6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde” is a chemical compound. It is related to the class of compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring and a phenyl ring, both of which are aromatic. The phenyl ring is substituted with a trifluoromethoxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 347.22 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Spectroscopic Characterization
- Synthesis and Characterization: A study presents the synthesis and characterization of pyrazolo[4,3-c]pyridines, a class of compounds to which 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde belongs. These compounds have been synthesized using a microwave-assisted treatment under Sonogashira-type cross-coupling conditions, with detailed NMR spectroscopic investigations (1H, 13C, 15N, and 19F) of the obtained products (Palka et al., 2014).
Chemical Reactions and Properties
- Heterocyclization: Research demonstrates the heterocyclization of substituted pyridine-2-carbaldehydes, leading to the formation of substituted 3-(pyridin-2-yl)-1,2,4-triazines or 1,2,4-triazine 4-oxides. This study sheds light on the reactivity of such compounds under different conditions (Krinochkin et al., 2017).
Polymer Science Applications
- Curing Behaviors with Epoxy Resins: A pyridinyl-containing benzoxazine, structurally related to this compound, has been synthesized and its curing behaviors with epoxy resins have been examined. This research highlights the unique properties of pyridinyl groups in polymer science (Lin et al., 2014).
Antitumor Activities
- Antitumor Activities of Derivatives: A study on pyridine-3-carbaldehyde thiosemicarbazone derivatives, closely related to this compound, reveals their in vitro antitumor activity on various human tumor cell lines. This research contributes to the understanding of the potential therapeutic applications of these compounds (Hernández et al., 2020).
Advanced Material Science
- Coordination Polymers and Helical Structures: In the field of material science, pyridinecarbaldehyde derivatives have been used to construct coordination polymers and helical structures. This application is crucial in developing novel materials with specific structural and functional properties (Heine et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar trifluoromethoxy phenyl groups have been reported to interact with various targets, including enzymes and receptors
Mode of Action
This interaction could involve binding to the target, inhibiting its activity, or modulating its function
Biochemical Pathways
Compounds with similar structures have been shown to interfere with various biochemical pathways, such as chitin biosynthesis
Result of Action
Based on the known effects of similar compounds, it may lead to changes in cellular function or viability
Action Environment
The action of 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds . These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets.
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKWUGFVJNIXIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C=O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206043 | |
Record name | 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851069-97-1 | |
Record name | 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851069-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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